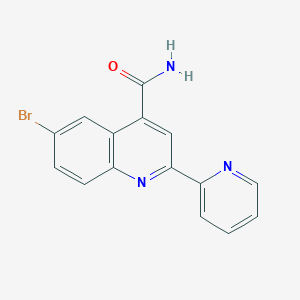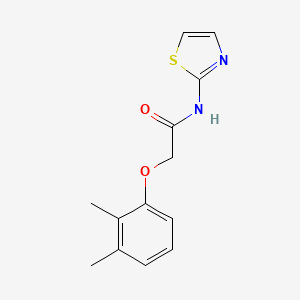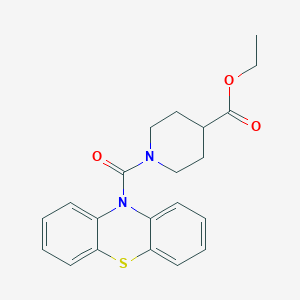![molecular formula C13H17NO2 B5794494 1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)
1-[(4-methylphenoxy)acetyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylphenoxy)acetyl]pyrrolidine is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a pyrrolidine ring attached to an acetyl group, which is further connected to a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenoxy)acetyl]pyrrolidine typically involves the reaction of 4-methylphenol with chloroacetyl chloride to form 4-methylphenoxyacetyl chloride. This intermediate is then reacted with pyrrolidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenoxy)acetyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Products may include 4-methylphenoxyacetic acid or 4-methylphenoxyacetone.
Reduction: The major product would be 1-[(4-methylphenoxy)ethanol]pyrrolidine.
Substitution: Depending on the nucleophile, various substituted phenoxyacetyl pyrrolidines can be formed.
Scientific Research Applications
1-[(4-methylphenoxy)acetyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenoxy)acetyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The phenoxy group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenoxy)acetyl]pyrrolidine
- 1-[(4-methoxyphenoxy)acetyl]pyrrolidine
- 1-[(4-fluorophenoxy)acetyl]pyrrolidine
Uniqueness
1-[(4-methylphenoxy)acetyl]pyrrolidine is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This methyl group can affect the compound’s hydrophobicity, steric interactions, and overall stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-4-6-12(7-5-11)16-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZXCNBLVVTTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1-{(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-4-METHYLBENZAMIDE](/img/structure/B5794418.png)


![methyl 4-(3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)benzoate](/img/structure/B5794432.png)
![4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5794437.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)




![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)
![5-(4-methoxyphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5794476.png)
![2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5794490.png)

